molecular formula C16H17NO2 B8609120 2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione

2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione

Cat. No.: B8609120
M. Wt: 255.31 g/mol
InChI Key: WWAOTSUPQIQWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Dimethylcyclohex-2-enyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4,4-dimethylcyclohex-2-en-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H17NO2/c1-16(2)9-7-11(8-10-16)17-14(18)12-5-3-4-6-13(12)15(17)19/h3-7,9,11H,8,10H2,1-2H3

InChI Key

WWAOTSUPQIQWRT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C=C1)N2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Resin supported triphenylphosphine (32.7 g, 106 mmol), isoindoline-1,3-dione (17.19 g, 117 mmol), and 4,4-dimethylcyclohex-2-enol (13.4 g, 106 mmol) were combined and THF (197 mL) was added. The mixture was stirred and cooled to 0° C., then diisopropyl azodicarboxylate (21.09 mL, 107 mmol) was added drop-wise over 2 min. The reaction was stirred and allowed to warm slowly to ambient temperature overnight. The reaction mixture was filtered and then concentrated to a yellow solid under reduced pressure. Ethyl acetate (200 mL) was added and the resulting solids were filtered off again. The ethyl acetate filtrate was washed with water (100 mL), the aqueous layer extracted with ethyl acetate (100 mL), the combined organic layers were dried over anhydrous magnesium sulfate, filtered, and concentrated to an oil that was purified by silica gel chromatography (0-20% ethyl acetate/hexane) to afford 2-(4,4-dimethylcyclohex-2-enyl)isoindoline-1,3-dione (11.59 g, 45.4 mmol, 42.8% yield) as an oil. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.84 (s, 4H), 5.51-5.62 (m, 1H), 5.43 (d, J=10.15 Hz, 1H), 4.59-4.74 (m, 1H), 2.14-2.30 (m, 1H), 1.67-1.81 (m, 1H), 1.44-1.68 (m, 2H), 1.09 (s, 3H), 1.01 (s, 3H); MS (ESI) m/z 256.2 [M+1]+.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
17.19 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Three
Quantity
21.09 mL
Type
reactant
Reaction Step Four
Name
Quantity
197 mL
Type
solvent
Reaction Step Five

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